molecular formula C15H20ClN7O3S B052037 Ftfmp-fpim CAS No. 123724-77-6

Ftfmp-fpim

Cat. No.: B052037
CAS No.: 123724-77-6
M. Wt: 413.9 g/mol
InChI Key: LEILMSJMSYKJPU-UHFFFAOYSA-N
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Description

The compound “Ftfmp-fpim” is a fluorinated polymer of intrinsic microporosity. These types of polymers are known for their high surface area and porosity, making them suitable for various applications, including gas separation and adsorption processes. The unique structure of “this compound” allows it to exhibit exceptional selectivity and permeability properties, particularly for small gas molecules like helium and hydrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Ftfmp-fpim” involves the direct fluorination of a polymer of intrinsic microporosity. The process typically starts with the preparation of the base polymer, which is then subjected to fluorination under controlled conditions. The reaction conditions include the use of fluorine gas at elevated temperatures and pressures to ensure complete fluorination of the polymer matrix .

Industrial Production Methods

In an industrial setting, the production of “this compound” involves large-scale fluorination reactors where the base polymer is exposed to fluorine gas. The process is carefully monitored to maintain the desired temperature and pressure conditions, ensuring consistent quality and performance of the final product .

Chemical Reactions Analysis

Types of Reactions

“Ftfmp-fpim” undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized and reduced derivatives of the polymer, as well as substituted polymers with tailored functionalities .

Scientific Research Applications

“Ftfmp-fpim” has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which “Ftfmp-fpim” exerts its effects is primarily based on its unique microporous structure. The polymer’s high surface area and porosity allow it to selectively adsorb and separate small gas molecules. The fluorine atoms in the polymer matrix enhance its chemical stability and resistance to degradation, making it suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

“Ftfmp-fpim” stands out due to its exceptional chemical stability and selectivity for small gas molecules. The fluorination process enhances its performance compared to non-fluorinated counterparts, making it a preferred choice for applications requiring high chemical resistance and selectivity .

Properties

IUPAC Name

N-[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]-2-formamido-4-methyl-1,3-thiazole-5-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3S.ClH/c1-8-12(26-15(20-8)19-7-23)14(25)21-9-5-10(22(2)6-9)13(24)18-4-3-11(16)17;/h5-7H,3-4H2,1-2H3,(H3,16,17)(H,18,24)(H,21,25)(H,19,20,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRRILODWZDXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC=O)C(=O)NC2=CN(C(=C2)C(=O)NCCC(=N)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN7O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50924585
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123724-77-6
Record name 5-(5-(((3-Amino-3-iminopropyl)amino)carbonyl)-1-methyl-1H-pyrrol-3-yl)-2-(formylamino)-4-methylthiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123724776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-{5-[(3-Amino-3-iminopropyl)carbamoyl]-1-methyl-1H-pyrrol-3-yl}-2-[(hydroxymethylidene)amino]-4-methyl-1,3-thiazole-5-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50924585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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